(H-Hocys-ome)2 2hcl

説明

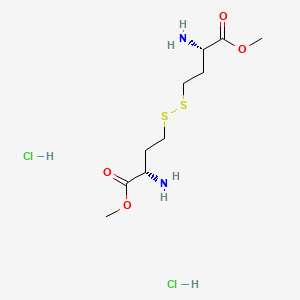

(H-Hocys-ome)2 2hcl is a synthetic compound with the CAS Number 147857-42-9 . It has a molecular formula of C10H22Cl2N2O4S2 and a molecular weight of 369.33 .

Synthesis Analysis

The synthesis of (H-Hocys-ome)2 2hcl involves the reaction of (H-Hocys-ome)2 with thionyl chloride in the presence of anhydrous methanol . The resulting product is then treated with sodium hydroxide to yield the hydrochloride salt .

Physical And Chemical Properties Analysis

The physical and chemical properties of (H-Hocys-ome)2 2hcl include its molecular weight (369.33), molecular formula (C10H22Cl2N2O4S2), and its state at room temperature . Unfortunately, specific properties such as density, boiling point, melting point, and flash point are not available .

科学的研究の応用

Biochemical Research

(H-Hocys-ome)2 2HCl: is extensively used in biochemical research due to its role in methionine metabolism. As a cyclic thioester derived from homocysteine, it is crucial for studying enzymatic reactions and metabolic pathways involving amino acids .

Proteomics

In proteomics, (H-Hocys-ome)2 2HCl is utilized to investigate protein aggregation and misfolding. It forms adducts with proteins, which is significant for understanding diseases characterized by protein misfolding, such as Alzheimer’s and Parkinson’s .

Pharmacology

This compound’s ability to induce oxidative stress and activate the unfolded protein response makes it valuable in pharmacological studies. It helps in the development of drugs targeting cellular death pathways in cancer therapy .

Molecular Biology

In molecular biology, (H-Hocys-ome)2 2HCl serves as a tool for studying gene expression related to amino acid metabolism. Its impact on methionine metabolism can influence epigenetic modifications and gene regulation .

Nutritional Science

Research in nutritional science benefits from (H-Hocys-ome)2 2HCl by examining its effects on homocysteine levels in the body. This has implications for cardiovascular health and dietary supplements .

Chemical Synthesis

The compound is also used in chemical synthesis as a building block for more complex molecules. Its reactivity with various agents allows for the creation of a wide range of derivatives with potential therapeutic applications .

Each of these applications demonstrates the versatility of (H-Hocys-ome)2 2HCl in scientific research, contributing to our understanding of biochemistry, disease mechanisms, and therapeutic development. The compound’s ability to dissolve in water and ethanol makes it suitable for various experimental setups, enhancing its utility across these fields .

作用機序

Target of Action

The primary target of (H-Hocys-ome)2 2hcl, also known as homocysteine thiolactone hydrochloride, are proteins . The compound forms adducts with proteins, which are crucial for various biological functions .

Mode of Action

(H-Hocys-ome)2 2hcl interacts with its protein targets by forming adducts . This interaction leads to protein aggregation and misfolding . The compound induces oxidative stress and activates the unfolded protein response .

Biochemical Pathways

The compound’s action affects the protein folding pathway . The formation of adducts with proteins leads to their aggregation and misfolding, disrupting normal protein function . This triggers oxidative stress and activates the unfolded protein response, a cellular stress response related to the endoplasmic reticulum .

Pharmacokinetics

It is known that the compound is a soluble white crystalline powder, capable of dissolving in water and ethanol . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of (H-Hocys-ome)2 2hcl’s action is cellular death . The compound’s interaction with proteins, leading to their aggregation and misfolding, induces oxidative stress and activates the unfolded protein response . These events ultimately result in cellular death .

Action Environment

特性

IUPAC Name |

methyl (2S)-2-amino-4-[[(3S)-3-amino-4-methoxy-4-oxobutyl]disulfanyl]butanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4S2.2ClH/c1-15-9(13)7(11)3-5-17-18-6-4-8(12)10(14)16-2;;/h7-8H,3-6,11-12H2,1-2H3;2*1H/t7-,8-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONLWIYLANNRGT-FOMWZSOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSSCCC(C(=O)OC)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSSCC[C@@H](C(=O)OC)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1425951.png)

![1,4-Dioxaspiro[4.4]nonan-2-ylmethanamine](/img/structure/B1425954.png)